3-methyl-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide
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Overview
Description
5-methyl-8,8-dioxo-8??-thia-1-azatricyclo[8500(2),?]pentadeca-2(7),3,5,9-tetraene-9-carbonitrile is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of 5-methyl-8,8-dioxo-8??-thia-1-azatricyclo[8.5.0.0(2),?]pentadeca-2(7),3,5,9-tetraene-9-carbonitrile involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. The synthetic routes typically involve cyclization reactions, oxidation, and nitrile formation. Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at various positions on the tricyclic core, leading to a variety of derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-methyl-8,8-dioxo-8??-thia-1-azatricyclo[8.5.0.0(2),?]pentadeca-2(7),3,5,9-tetraene-9-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
5-methyl-8,8-dioxo-8??-thia-1-azatricyclo[8.5.0.0(2),?]pentadeca-2(7),3,5,9-tetraene-9-carbonitrile can be compared with other similar compounds, such as:
- 8,8-dioxo-8lambda6-thia-1,9-diazatricyclo[8.5.0.0,2,7]pentadeca-2,4,6,9-tetraene-5-carboxylic acid
- Methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-4-carboxylate These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 5-methyl-8,8-dioxo-8??-thia-1-azatricyclo[8.5.0.0(2),?]pentadeca-2(7),3,5,9-tetraene-9-carbonitrile lies in its specific tricyclic structure and the presence of the nitrile group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N2O2S |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-methyl-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile |
InChI |
InChI=1S/C15H16N2O2S/c1-11-6-7-13-14(9-11)20(18,19)15(10-16)12-5-3-2-4-8-17(12)13/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
SLXBVGWGBXIVPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCCCCC3=C(S2(=O)=O)C#N |
Origin of Product |
United States |
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